molecular formula C12H19NO2 B13286590 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol

2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13286590
M. Wt: 209.28 g/mol
InChI Key: MIXVXGKDJBALKT-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a benzylamino group bearing 3,4-dimethylphenyl substituents. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol (based on structural analogs in ).

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C12H19NO2/c1-9-3-4-11(5-10(9)2)6-13-12(7-14)8-15/h3-5,12-15H,6-8H2,1-2H3

InChI Key

MIXVXGKDJBALKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(CO)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dimethylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted amines.

Scientific Research Applications

2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol with structurally related propane-1,3-diol derivatives, highlighting key differences in substituents, molecular properties, and research findings.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Research Findings Source
2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol 3,5-Dimethylphenyl, benzylamino group C₁₂H₁₉NO₂ 209.28 Structural isomer; used in synthetic chemistry (no specific applications reported).
2-(Dimethylamino)propane-1,3-diol Dimethylamino group C₅H₁₃NO₂ 119.16 Simpler structure; potential precursor for surfactants or pharmaceuticals.
2-(4-Amino-3-Methoxyphenyl)propane-1,3-diol 4-Amino-3-methoxyphenyl group C₁₀H₁₅NO₃ 197.23 Bioactive aromatic diol; potential interest in drug design due to amino and methoxy functional groups.
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl group C₁₀H₁₄O₄ 198.22 Isolated from Lonicera caerulea; exhibits cytotoxicity against HepG2 cells.
Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Bis(4-hydroxy-3-methoxyphenyl) groups C₁₇H₂₀O₈ 352.34 Lignin model compound; studied for oxidative cleavage mechanisms in lignin degradation.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol 3,4-Dimethoxyphenyl and 2-methoxyphenoxy groups C₁₈H₂₂O₇ 350.36 Used in lignin peroxidase studies; undergoes β-O-4 bond cleavage under oxidative conditions.

Key Structural and Functional Differences:

Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., ). This may influence solubility and membrane permeability in biological systems. Amino vs.

Research Applications: Lignin model compounds (e.g., ) are critical for studying oxidative degradation in biorefining. In contrast, amino-substituted diols (e.g., ) are explored for bioactivity or synthetic utility. Cytotoxicity: 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol () demonstrated cytotoxicity against HepG2 cells, suggesting that substituent position and polarity significantly impact biological activity.

Synthetic Relevance: The target compound’s benzylamino group may serve as a handle for further functionalization, unlike lignin models with fixed ether or ester bonds.

Limitations and Gaps:

  • Direct data on this compound are sparse in the provided evidence. Comparisons rely on structural analogs.
  • Physicochemical properties (e.g., melting point, solubility) and mechanistic studies are needed for a comprehensive profile.

Biological Activity

2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol is a complex organic compound notable for its unique structural features, which include an amino group and a diol functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor interactions.

Chemical Structure and Properties

  • Molecular Formula : C12H19NO2
  • Molecular Weight : Approximately 209.28 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound interacts with specific biological targets such as enzymes and receptors. These interactions may lead to significant biological effects including:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, influencing physiological responses.

Case Studies and Research Findings

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammation and pain management. The specific interaction of this compound with COX requires further investigation to quantify its efficacy and mechanism of action.
  • Receptor Interaction Studies : Preliminary data suggest that this compound may interact with adrenergic receptors, which are crucial in regulating cardiovascular functions. For instance, compounds with similar structures have been documented to lower blood pressure by promoting vasodilation through beta-adrenergic receptor activation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaSimilarity Index
2-(Dibenzylamino)propane-1,3-diolC15H23N0.92
(S)-2-(Benzylamino)propan-1-olC11H15NO0.92
2-(Benzyl(methyl)amino)ethanolC11H15NO0.89

The similarity index indicates a high degree of structural resemblance among these compounds, which may correlate with similar biological activities.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The compound's ability to bind to target enzymes or receptors alters their activity.
  • Conformational Changes : Upon binding, conformational changes in the target proteins may lead to downstream effects that influence cellular processes.

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